
(R)-2-(N-Fmoc-N-methyl-amino)-3-cyclopropylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Formation of the Cyclopropyl Group: The cyclopropyl group is introduced through a cyclopropanation reaction, which involves the addition of a carbene to an alkene.
Coupling Reactions: The protected amino acid is then coupled with other amino acids or peptides using coupling agents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated peptide synthesizers and large-scale reactors.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropanone derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The Fmoc group can be removed through a substitution reaction using piperidine, revealing the free amino group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Piperidine is used to remove the Fmoc protecting group.
Major Products
Oxidation: Cyclopropanone derivatives.
Reduction: Alcohol derivatives.
Substitution: Free amino acids or peptides.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid is used in the synthesis of complex peptides and proteins. Its Fmoc group provides a reliable method for protecting amino groups during multi-step synthesis.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms. It serves as a building block for creating peptide libraries used in high-throughput screening.
Medicine
In medicine, the compound is explored for its potential in drug development, particularly in the design of peptide-based therapeutics. Its stability and ease of deprotection make it suitable for creating bioactive peptides.
Industry
Industrially, this compound is used in the production of synthetic peptides for research and therapeutic purposes. It is also employed in the development of diagnostic tools and biosensors.
Mecanismo De Acción
The mechanism of action of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group prevents unwanted reactions at the amino group, allowing for selective reactions at other functional groups. Upon completion of the synthesis, the Fmoc group is removed using piperidine, revealing the free amino group for further reactions.
Comparación Con Compuestos Similares
Similar Compounds
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(m-tolylpropanoic acid): Similar in structure but with a different side chain.
®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(phenylpropanoic acid): Another similar compound with a phenyl group instead of a cyclopropyl group.
Uniqueness
The uniqueness of ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-3-cyclopropylpropanoic acid lies in its cyclopropyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in the synthesis of peptides with constrained conformations, which can enhance their stability and bioactivity.
Propiedades
Fórmula molecular |
C22H23NO4 |
|---|---|
Peso molecular |
365.4 g/mol |
Nombre IUPAC |
(2R)-3-cyclopropyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid |
InChI |
InChI=1S/C22H23NO4/c1-23(20(21(24)25)12-14-10-11-14)22(26)27-13-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,14,19-20H,10-13H2,1H3,(H,24,25)/t20-/m1/s1 |
Clave InChI |
CIBDFTHTYIOBFO-HXUWFJFHSA-N |
SMILES isomérico |
CN([C@H](CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
SMILES canónico |
CN(C(CC1CC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N,N'-bis[3-(trifluoromethyl)phenyl]pentanediamide](/img/structure/B14912124.png)
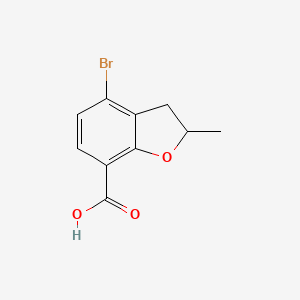
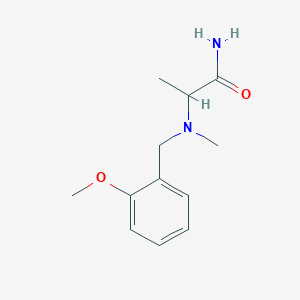

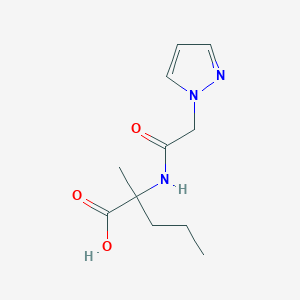
![2-[(5-Formylfuran-2-yl)sulfanyl]pyridine-3-carbonitrile](/img/structure/B14912148.png)
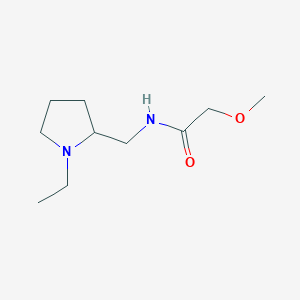
![[1-(Ethylaminomethyl)cyclobutyl]methanol](/img/structure/B14912157.png)


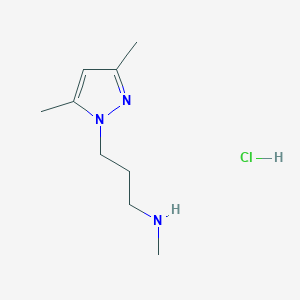
![N,N-diethyl-4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B14912189.png)
![N'-[(1E)-1-(4-bromophenyl)ethylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B14912195.png)
